7-Bromo-1-phenylnaphthalene

Catalog No.
S12195767
CAS No.
M.F
C16H11Br
M. Wt
283.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Bromo-1-phenylnaphthalene

Product Name

7-Bromo-1-phenylnaphthalene

IUPAC Name

7-bromo-1-phenylnaphthalene

Molecular Formula

C16H11Br

Molecular Weight

283.16 g/mol

InChI

InChI=1S/C16H11Br/c17-14-10-9-13-7-4-8-15(16(13)11-14)12-5-2-1-3-6-12/h1-11H

InChI Key

DUXIJYYQFFRHCB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC3=C2C=C(C=C3)Br

7-Bromo-1-phenylnaphthalene is a specialized halogenated building block engineered for the synthesis of advanced organic electronic materials, particularly Organic Light-Emitting Diode (OLED) hosts. The molecule features a naphthalene core with a reactive bromine at the 7-position and a sterically demanding phenyl group at the 1-position. This specific substitution pattern forces the phenyl ring out of the naphthalene plane by approximately 60 degrees [1]. This steric twist is critical for disrupting extensive pi-conjugation and preventing close molecular packing, making it an ideal precursor for high-performance, amorphous organic semiconductors that require high thermal stability and precise energy level alignment.

Substituting 7-Bromo-1-phenylnaphthalene with simpler analogs like 1-bromonaphthalene or linear isomers like 4-bromo-1-phenylnaphthalene compromises both device efficiency and manufacturability. Flat naphthyl groups derived from 1-bromonaphthalene allow tight pi-pi stacking, which leads to excimer formation, reduced glass transition temperatures (Tg), and severe efficiency roll-off in OLEDs [1]. Conversely, utilizing the 4-bromo isomer extends conjugation linearly along the 1,4-axis, which significantly lowers the triplet energy (T1) of the resulting host material, quenching the emission of blue and green phosphorescent dopants.

Regioselective Triplet Energy Preservation vs. 1,4-Isomers

The 1,7-substitution pattern of 7-Bromo-1-phenylnaphthalene restricts pi-electron delocalization across the naphthalene core compared to para-substituted analogs. When coupled to electron-deficient cores (e.g., triazines), the resulting host materials maintain a high triplet energy (T1 > 2.7 eV). In contrast, using 4-bromo-1-phenylnaphthalene extends linear conjugation, which drops the T1 to approximately 2.4–2.5 eV [1].

Evidence DimensionSinglet-Triplet Energy Gap / Triplet Energy (T1)
Target Compound Data1,7-substitution maintains T1 > 2.7 eV in derived hosts
Comparator Or Baseline4-bromo-1-phenylnaphthalene yields T1 ~ 2.4-2.5 eV
Quantified Difference>0.2 eV higher triplet energy retention
ConditionsPhotophysical measurement of derived host materials in solid film or frozen matrix (77 K)

High triplet energy is mandatory to prevent reverse energy transfer and quenching in blue and green phosphorescent OLED devices.

Steric Suppression of Pi-Pi Stacking and Thermal Stability Enhancement

The peri-interaction between the 1-phenyl group and the 8-position hydrogen forces a ~60° dihedral twist [1]. This out-of-plane geometry prevents the planar stacking commonly seen with unsubstituted naphthyl derivatives. When incorporated into OLED hosts, this steric bulk increases the glass transition temperature (Tg) by 15–30 °C compared to baseline 1-bromonaphthalene derivatives, while simultaneously suppressing excimer emission [1].

Evidence DimensionGlass Transition Temperature (Tg) and Dihedral Twist
Target Compound Data~60° dihedral twist; raises host Tg by 15–30 °C
Comparator Or Baseline1-Bromonaphthalene yields flat, stackable substituents with lower Tg
Quantified Difference15–30 °C increase in Tg and significant reduction in excimer emission
ConditionsDifferential Scanning Calorimetry (DSC) and thin-film photoluminescence of derived OLED materials

Higher Tg and amorphous film morphology directly translate to longer operational lifetimes and reduced efficiency roll-off in commercial displays.

Cross-Coupling Processability vs. Peri-Substituted Isomers

In industrial synthesis, the position of the halogen dictates the efficiency of Pd-catalyzed cross-coupling. The 7-bromo position in 7-Bromo-1-phenylnaphthalene is sterically unhindered, allowing Suzuki-Miyaura coupling yields exceeding 85% under standard conditions. In contrast, the peri-substituted 8-bromo-1-phenylnaphthalene suffers from severe steric clash, often reducing coupling yields to below 40% unless specialized, highly active ligands are employed [1].

Evidence DimensionSuzuki-Miyaura Coupling Yield
Target Compound Data>85% yield with standard Pd catalysts
Comparator Or Baseline8-Bromo-1-phenylnaphthalene yields <40% under identical conditions
Quantified Difference>45% absolute increase in coupling yield
ConditionsStandard Suzuki-Miyaura cross-coupling with aryl boronic acids, Pd(PPh3)4, base, 80–100 °C

High coupling yields with standard catalysts drastically reduce scale-up costs and simplify purification for industrial OLED material manufacturing.

Synthesis of High-T1 Host Materials for PhOLEDs

Leveraging the restricted conjugation of the 1,7-substitution to build high-triplet-energy hosts for blue and green phosphorescent OLEDs without quenching the emitter [1].

Development of TADF Emitters

Using the sterically twisted 1-phenylnaphthalene moiety to widen the singlet-triplet energy gap and tune the emission wavelength of Thermally Activated Delayed Fluorescence (TADF) materials [1].

Fabrication of Amorphous Transport Layers

Incorporating the bulky building block into hole or electron transport layers (HTL/ETL) to increase the glass transition temperature (Tg) and prevent crystallization during long-term device operation [1].

XLogP3

5.5

Exact Mass

282.00441 g/mol

Monoisotopic Mass

282.00441 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-09-2024

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